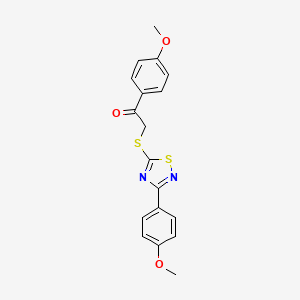![molecular formula C14H13F3N4O B2910938 2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine CAS No. 2379949-47-8](/img/structure/B2910938.png)
2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group and an azetidine ring linked to a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine typically involves multiple steps. One common approach is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The starting materials for this synthesis can include pyridine derivatives and azetidine intermediates, which are then subjected to various reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to ensure scalability and reproducibility .
化学反応の分析
Types of Reactions
2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary widely depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides or amines .
科学的研究の応用
2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs targeting various diseases.
作用機序
The mechanism of action of 2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Pyrimidine Derivatives: Compounds with a pyrimidine core are known for their diverse pharmacological properties.
Azetidine Derivatives: These compounds contain the azetidine ring and are used in various chemical and pharmaceutical applications.
Uniqueness
2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine is unique due to its combination of a pyrimidine ring with a trifluoromethyl group and an azetidine ring linked to a pyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
IUPAC Name |
2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c15-14(16,17)12-3-5-19-13(20-12)21-7-10(8-21)9-22-11-2-1-4-18-6-11/h1-6,10H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBFUVOTXGPYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=N2)C(F)(F)F)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[2-(thiomorpholine-4-sulfonyl)ethyl]pyridine-4-carboxamide](/img/structure/B2910856.png)
![4,4,5,5-Tetramethyl-2-[4-(pentafluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B2910857.png)
![3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B2910861.png)
![4-(2-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2910862.png)
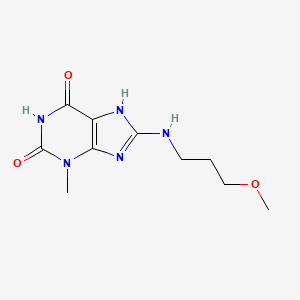
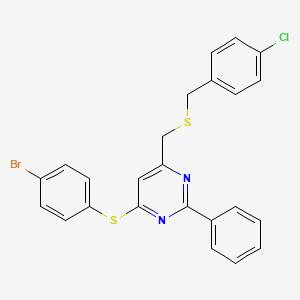
![2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2910867.png)
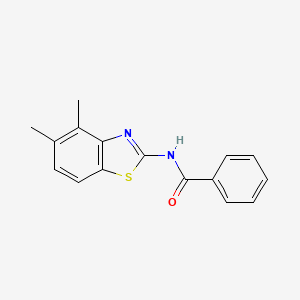
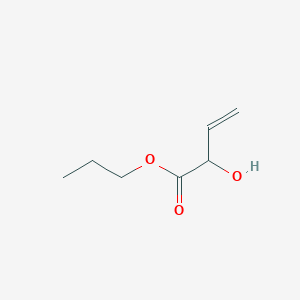
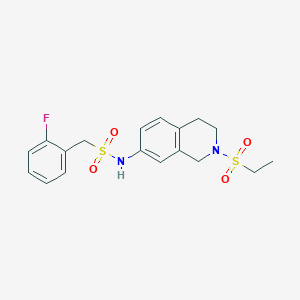
![6-Fluoro-N-[2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2910874.png)
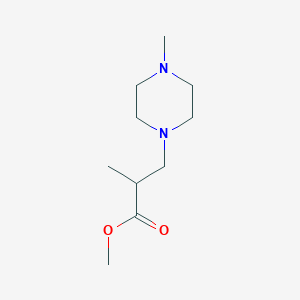
![2-Chloro-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]acetamide](/img/structure/B2910876.png)
